2,3,6-Trimethoxyamphetamine

psychedelic pharmacology structure-activity relationship human psychopharmacology

2,3,6-Trimethoxyamphetamine (TMA-5, CAS 20513-16-0) is a substituted amphetamine belonging to the trimethoxyamphetamine (TMA) family of positional isomers that differ solely in the arrangement of three methoxy groups on the phenyl ring. As a psychedelic hallucinogen, its mechanism of action is believed to involve agonism at serotonin 5-HT2 receptors rather than the monoamine-releasing activity typical of unsubstituted amphetamine.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 20513-16-0
Cat. No. B12803195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethoxyamphetamine
CAS20513-16-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1OC)OC)OC)N
InChIInChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3
InChIKeyOASZJWLOOFXASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trimethoxyamphetamine (TMA-5, CAS 20513-16-0): Baseline Overview for Research and Forensic Procurement


2,3,6-Trimethoxyamphetamine (TMA-5, CAS 20513-16-0) is a substituted amphetamine belonging to the trimethoxyamphetamine (TMA) family of positional isomers that differ solely in the arrangement of three methoxy groups on the phenyl ring [1]. As a psychedelic hallucinogen, its mechanism of action is believed to involve agonism at serotonin 5-HT2 receptors rather than the monoamine-releasing activity typical of unsubstituted amphetamine [2]. The compound is supplied almost exclusively as an analytical reference standard for forensic and research applications, with a molecular formula of C12H19NO3 and a molecular weight of 225.28 g/mol [3].

Why 2,3,6-Trimethoxyamphetamine Cannot Be Substituted with Generic TMA Isomers


Within the six-member TMA family, even minor positional shifts of methoxy groups produce dramatic changes in pharmacological profile, potency, and legal scheduling, rendering generic substitution invalid [1]. For example, the 2,4,6-isomer (TMA-6) is a potent MAO-A inhibitor (IC50 = 400 nM) while the 2,4,5-isomer (TMA-2) and 3,4,5-isomer (TMA-1) are essentially inactive at this enzyme (IC50 >100,000 nM) [2]. Similarly, human psychopharmacological data from PiHKAL indicate that effective oral doses range from 20–40 mg for TMA-2 to ≥30 mg for TMA-5, with the 2,3,4- and 2,3,5-isomers requiring >80–100 mg to produce comparable effects [3]. These isomer-specific differences in potency, duration, enzyme inhibition, and legal control status preclude any assumption of interchangeability.

Quantitative Differentiation of 2,3,6-Trimethoxyamphetamine from Closest Analogs


Human Psychopharmacological Potency and Duration: TMA-5 vs. TMA-2, TMA-3, and TMA-4

Based on human self-experimentation data compiled in PiHKAL, 2,3,6-trimethoxyamphetamine (TMA-5) exhibits a threshold psychoactive dose of ≥30 mg and an effect duration of 8–10 hours [1]. In contrast, the 2,4,5-isomer (TMA-2) is active at 20–40 mg with a similar 8–12 hour duration, while the 2,3,4- (TMA-3) and 2,3,5- (TMA-4) isomers require >100 mg and >80 mg respectively to elicit activity [1].

psychedelic pharmacology structure-activity relationship human psychopharmacology

Monoamine Oxidase A Inhibition Profile: TMA-5 vs. TMA-6 and TMA-2

While no direct MAO-A inhibition data exist for 2,3,6-TMA (TMA-5), its positional isomer 2,4,6-TMA (TMA-6) is a potent MAO-A inhibitor with an IC50 of 400 nM [1]. In contrast, 2,4,5-TMA (TMA-2) and 3,4,5-TMA (TMA-1) are inactive as MAO-A inhibitors (IC50 >100,000 nM) [1]. The 2,3,6-substitution pattern of TMA-5 differs critically from the 2,4,6-pattern that confers MAO-A inhibition, suggesting TMA-5 likely lacks this property.

MAO inhibition enzyme pharmacology drug-drug interaction

Physicochemical Differentiation: Melting Point of Hydrochloride Salt

The hydrochloride salt of 2,3,6-trimethoxyamphetamine melts at 124–125 °C [1], substantially lower than the hydrochloride salt of its 2,4,5-isomer (TMA-2), which melts at 188.5–189.5 °C [2]. This ~64 °C difference provides a definitive physical property for identity confirmation and purity assessment.

analytical chemistry forensic identification salt form characterization

Regulatory Scheduling as a Procurement Gatekeeper

2,3,6-Trimethoxyamphetamine (TMA-5) is listed as a Schedule I controlled substance in the United States, alongside its positional isomers 2,4,5-TMA (TMA-2) and 2,4,6-TMA (TMA-6) [1]. This uniform scheduling across the most psychoactive TMA isomers creates a consistent regulatory environment for procurement, eliminating the scheduling heterogeneity seen in other substituted amphetamine families.

controlled substance regulatory compliance forensic standard

Optimal Application Scenarios for 2,3,6-Trimethoxyamphetamine Based on Quantitative Differentiation


Forensic Toxicology Reference Standard for Isomer-Specific Confirmation

Given its distinct melting point (124–125 °C HCl) relative to TMA-2 [1] and unique human potency profile (threshold ≥30 mg) [2], TMA-5 serves as an essential reference standard for forensic laboratories performing isomer-specific identification of seized TMA materials. Its inclusion in analytical libraries enables differentiation from the more commonly encountered TMA-2, which is approximately 2.5–3.3× more potent [2].

Structure-Activity Relationship (SAR) Studies of Methoxy Positional Isomers

TMA-5 provides a critical data point in SAR investigations exploring how methoxy substitution patterns modulate psychedelic potency and duration. The 2,3,6-substitution pattern yields intermediate potency (≥30 mg) between the highly active 2,4,5-isomer (TMA-2, 20–40 mg) and the weakly active 2,3,4- and 2,3,5-isomers (>80–100 mg) [2], making it an indispensable tool for mapping the pharmacophore of psychedelic amphetamines.

MAO-A Interaction Studies Requiring Negative Control Isomer

Although direct MAO-A inhibition data for TMA-5 are absent, its 2,3,6-substitution pattern structurally diverges from the 2,4,6-pattern that confers potent MAO-A inhibition in TMA-6 (IC50 = 400 nM) [3]. Researchers investigating MAO-A-mediated drug-drug interactions or metabolic effects of TMA isomers can employ TMA-5 as a presumptive negative control to isolate MAO-A inhibition as a confounding variable, pending experimental confirmation.

Analytical Method Development and Validation

The compound's molecular weight (225.28 g/mol), XLogP3-AA (1.6), and hydrochloride melting point (124–125 °C) [1][4] provide well-defined physicochemical anchors for developing and validating chromatographic and mass spectrometric methods. The substantial melting point difference from TMA-2 (~64 °C) [1] offers a straightforward quality control checkpoint for incoming material verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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